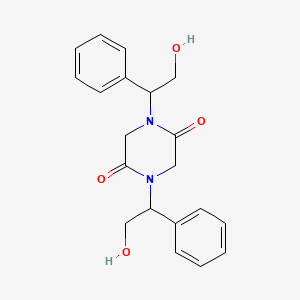
S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt: is a chiral compound derived from nicotine and di-p-toluoyl-D-tartaric acid. This compound is often used in the resolution of racemic mixtures and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt involves the reaction of S-(-)-nicotine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting diastereomeric salt is then isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistent production of the desired enantiomer.
化学反应分析
Types of Reactions: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent nicotine form.
Substitution: The compound can undergo substitution reactions where the di-p-toluoyl-D-tartrate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Nicotine N-oxide derivatives.
Reduction: Nicotine.
Substitution: Nicotine derivatives with different functional groups.
科学研究应用
Chemistry: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is used as a chiral resolving agent in the separation of racemic mixtures. It is also employed in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study the effects of nicotine and its derivatives on various biological systems. It helps in understanding the stereoselective interactions of nicotine with biological targets.
Medicine: The compound is used in the development of nicotine-based therapeutics. It aids in the study of nicotine’s pharmacokinetics and pharmacodynamics, contributing to the design of drugs for smoking cessation and other medical conditions.
Industry: In the pharmaceutical industry, this compound is used in the production of enantiomerically pure drugs. It is also utilized in the quality control of nicotine-containing products.
作用机制
S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt exerts its effects through the interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine.
相似化合物的比较
- R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt
- S-(-)-Canadine Di-p-Toluoyl-D-Tartrate
Comparison: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. While R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt and S-(-)-Canadine Di-p-Toluoyl-D-Tartrate have their own applications, they do not exhibit the same pharmacological profile as this compound.
属性
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGPCGHEPLKDLY-VZOQACJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858175 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68935-26-2 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)


![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)



